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Compound of Interest

Compound Name:
2-Fluoro-5-hydroxy-4-

methylbenzoic acid

Cat. No.: B1442689 Get Quote

Technical Support Center: 2-Fluoro-5-hydroxy-4-
methylbenzoic acid
Welcome to the technical support resource for 2-Fluoro-5-hydroxy-4-methylbenzoic acid.

This guide, prepared by our senior application scientists, provides in-depth troubleshooting

advice and answers to frequently asked questions regarding the handling and solubility of this

compound. Our goal is to equip you with the foundational knowledge and practical protocols

needed to ensure successful and repeatable experimental outcomes.

Frequently Asked Questions (FAQ)
Q1: What are the key structural features of 2-Fluoro-5-
hydroxy-4-methylbenzoic acid that influence its
solubility?
Answer: The solubility of this compound is governed by a balance between its hydrophobic and

hydrophilic components.

Hydrophobic Character: The core structure is a benzene ring, which is inherently non-polar

and repels water. The presence of a methyl group (-CH₃) further increases this

hydrophobicity.
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Hydrophilic Character: The molecule possesses two key acidic functional groups: a

carboxylic acid (-COOH) and a hydroxyl group (-OH, phenolic). These groups can donate

protons (H⁺) and become ionized (negatively charged). The fluorine atom (-F) also adds

polarity.

In its solid, un-dissolved state (at neutral or acidic pH), the hydrophobic nature of the aromatic

ring dominates, leading to very poor solubility in water. The key to overcoming this is to ionize

the acidic functional groups, which dramatically increases the molecule's polarity and affinity for

aqueous solvents.

Q2: Why is pH the most critical factor for dissolving this
compound in aqueous solutions?
Answer: The pH of the solution directly controls the ionization state of the carboxylic acid and

phenolic hydroxyl groups. Each group has a specific dissociation constant (pKa), which is the

pH at which 50% of the molecules are ionized.

Carboxylic Acid Group: Benzoic acids typically have a pKa in the range of 3.5 to 4.5. Above

this pH, the -COOH group loses its proton to become a negatively charged carboxylate (-

COO⁻).

Phenolic Hydroxyl Group: Phenols are less acidic, with a pKa typically around 9 to 10. Above

this pH, the -OH group loses its proton to become a negatively charged phenolate (-O⁻).

By raising the pH of the solvent well above the pKa of the carboxylic acid (e.g., to pH > 7), you

convert the neutral, sparingly soluble molecule into a much more soluble carboxylate salt.

Raising the pH further (e.g., to pH > 10.5) creates a doubly charged dianion, which is even

more soluble. This pH-dependent charge state is the primary mechanism used to achieve

aqueous solubility.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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